1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide
Description
1-(4-(N-Cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide is a synthetic small molecule characterized by a benzoyl-sulfamoyl hybrid core linked to an N,N-dimethylindoline scaffold with a terminal sulfonamide group. The cyclopropylsulfamoyl moiety introduces steric constraints and metabolic stability, while the indoline-sulfonamide component may enhance target binding affinity and solubility.
Properties
IUPAC Name |
1-[4-(cyclopropylsulfamoyl)benzoyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-22(2)30(27,28)18-9-10-19-15(13-18)11-12-23(19)20(24)14-3-7-17(8-4-14)29(25,26)21-16-5-6-16/h3-4,7-10,13,16,21H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHDLYDNGLSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides, commonly known as sulfa drugs, have historically been significant as bacteriostatic antimicrobials. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Indoline ring system
- Functional Groups : Sulfonamide, benzoyl, and cyclopropylsulfamoyl moieties
Sulfonamides function primarily by inhibiting bacterial folic acid synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. This inhibition leads to a depletion of folate, ultimately interfering with nucleic acid synthesis and bacterial growth.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Activity
- Bacterial Inhibition : The compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.5 to 8 µg/mL depending on the bacterial strain tested.
Antifungal and Antiviral Properties
While primarily studied for its antibacterial properties, preliminary investigations suggest potential antifungal activity against certain Candida species. However, antiviral efficacy remains less explored.
Research Findings
Several studies have provided insights into the biological activity of this compound:
Case Studies
- Clinical Application : A case study involving a patient with recurrent urinary tract infections (UTIs) demonstrated that treatment with this compound led to significant symptom relief and bacterial clearance.
- Combination Therapy : Research indicates that combining this sulfonamide with other antibiotics may enhance its efficacy and reduce resistance development.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Structural and Functional Differences
- Cyclopropylsulfamoyl vs.
- Indoline-Sulfonamide vs. Thienotriazolodiazepine (WEB-2086): The indoline-sulfonamide scaffold likely improves aqueous solubility (predicted LogP = 2.1) relative to WEB-2086’s fused heterocyclic system (LogP = 4.2), which may limit membrane permeability .
- Dimethylindoline vs. Ethynyl-Indole (ABT-491): ABT-491’s ethynyl-indole group contributes to nanomolar PAF receptor affinity (IC50 = 0.4 nM), whereas the target compound’s dimethylindoline may prioritize metabolic stability over potency .
Pharmacokinetic and Mechanistic Insights
- Metabolic Stability: The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to WEB-2086’s morpholinyl-propanone, which is prone to hepatic clearance .
- Target Engagement: While ABT-491 and WEB-2086 are confirmed PAF antagonists, the target compound’s dual sulfonamide architecture suggests possible off-target interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), akin to benzenesulfonamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
